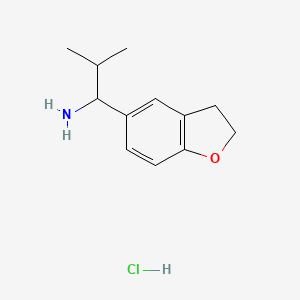

1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride

CAS No.: 1864058-80-9

Cat. No.: VC3020238

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864058-80-9 |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H |

| Standard InChI Key | OLGGTLOBMJYWJF-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC2=C(C=C1)OCC2)N.Cl |

| Canonical SMILES | CC(C)C(C1=CC2=C(C=C1)OCC2)N.Cl |

Introduction

Chemical Structure and Classification

1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride features a 2,3-dihydrobenzofuran core structure with a 2-methylpropan-1-amine substituent at position 1, formulated as a hydrochloride salt. The dihydrobenzofuran scaffold consists of a benzene ring fused to a five-membered ring containing an oxygen atom, with saturation at positions 2 and 3. This creates a partially reduced benzofuran structure that serves as the foundation for numerous biologically active compounds .

Structurally, this compound shares similarities with several documented benzofuran derivatives, particularly those containing amine substituents. The presence of the 2-methylpropan-1-amine group at position 1 and its hydrochloride salt form distinguishes it from better-documented analogs such as 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) .

Structural Analogs and Comparative Analysis

To better understand the potential properties of 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride, it is valuable to examine closely related compounds documented in scientific literature. Table 1 presents a comparison of structural analogs with similar chemical frameworks.

Table 1: Comparison of Related Benzofuran Derivatives

| Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Structural Differences |

|---|---|---|---|---|

| 1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine (5-MAPDB) | C12H17NO | 191.27 | 1354631-78-9 | Amine at position 2 of propane chain; N-methylated |

| 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride | C12H18ClNO | 227.73 | 2748590-04-5 | Hydrochloride salt of 5-MAPDB |

| 1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) | C12H15NO | 225.71 | Not specified | Fully aromatic benzofuran core; amine position similar to 5-MAPDB |

| (2,3-dihydro-1-benzofuran-5-yl)methylamine hydrochloride | C10H14ClNO | 199.68 | 1645513-87-6 | Shorter chain with methylated amine |

| 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride | C11H16ClNO | Not specified | 1864072-91-2 | Lacks 2-methyl group on propan-1-amine |

The structural variations between these compounds, particularly in the position and substitution pattern of the amine group, likely influence their physicochemical properties, pharmacological activities, and potential biological effects . The target compound's structural uniqueness suggests it may possess a distinct profile compared to its better-documented analogs.

It is important to note that minor structural modifications can significantly alter pharmacological properties. The repositioning of functional groups, as seen in the target compound compared to 5-MAPDB (amine at position 1 versus position 2 of the propane chain), could substantially change its interaction with biological targets and resulting pharmacological effects .

Analytical Characterization Methods

Standard analytical techniques applicable to the characterization of 1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation

-

Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

-

Infrared (IR) spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

X-ray crystallography for confirmation of three-dimensional structure

Related benzofuran compounds have been characterized using these techniques. For example, search results mention IR spectral data for various benzofuran derivatives showing characteristic absorption bands in regions including 2914-2850 cm⁻¹ (C-H stretching), 1651-1631 cm⁻¹ (C=O stretching), and 1240-1205 cm⁻¹ (C-O stretching) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume